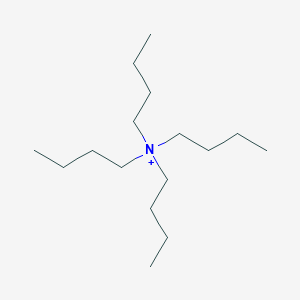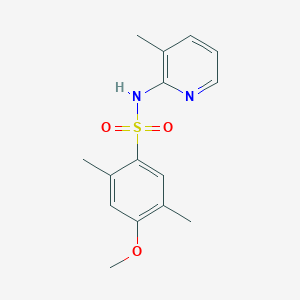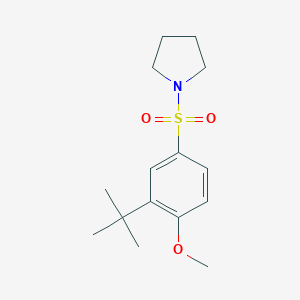![molecular formula C18H21NO4S B224741 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, commonly known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a tetrahydroquinoline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of DMTQ is not fully understood. However, it has been suggested that DMTQ inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. DMTQ has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in the growth and replication of cancer cells. DMTQ has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
DMTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. DMTQ is also stable and can be stored for long periods. However, there are also limitations for lab experiments using DMTQ. It is a toxic compound and requires careful handling. Furthermore, the mechanism of action of DMTQ is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on DMTQ. One potential direction is to study the mechanism of action of DMTQ in more detail. This could lead to the development of more effective anti-cancer and anti-viral drugs. Another potential direction is to explore the use of DMTQ as a fluorescent probe for imaging applications. Furthermore, the potential use of DMTQ in combination with other drugs for the treatment of cancer and viral infections could also be explored. Overall, the research on DMTQ has the potential to lead to significant advancements in various fields of scientific research.
合成法
DMTQ can be synthesized using different methods. One of the most common methods is the condensation reaction between 2,5-dimethoxy-4-methylbenzyl chloride and tetrahydroquinoline in the presence of sodium hydride. This method yields DMTQ with a high yield and purity. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with tetrahydroquinoline in the presence of a base. This method also yields DMTQ with a high yield and purity.
科学的研究の応用
DMTQ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DMTQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been studied for its potential use as a fluorescent probe for imaging applications.
特性
製品名 |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
|---|---|
分子式 |
C18H21NO4S |
分子量 |
347.4 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO4S/c1-13-11-17(23-3)18(12-16(13)22-2)24(20,21)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |
InChIキー |
BQPKFDBFMGIXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)





![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)